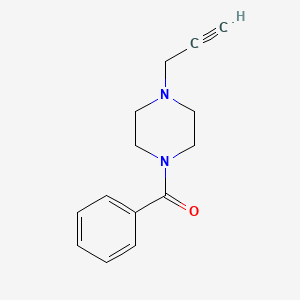

Phenyl(4-(prop-2-yn-1-yl)piperazin-1-yl)methanone

Description

Introduction to Phenyl(4-(Prop-2-Yn-1-Yl)Piperazin-1-Yl)Methanone

Historical Context of Piperazine-Based Scaffolds in Medicinal Chemistry

Piperazine derivatives have been foundational in pharmaceutical development since the early 20th century, when Bayer first marketed piperazine as an anthelmintic agent. The inherent flexibility of the piperazine ring—a six-membered diamine heterocycle—enables facile substitution at both nitrogen atoms and carbon positions, making it a versatile template for drug design. By the 21st century, piperazine had become the third most common nitrogen heterocycle in FDA-approved drugs, featured in therapeutics ranging from antipsychotics (e.g., ziprasidone) to antibiotics (e.g., ciprofloxacin).

The evolution from simple piperazine to advanced derivatives like this compound reflects medicinal chemistry’s shift toward lead-oriented synthesis. Modern strategies prioritize modular approaches to introduce functional groups that enhance target engagement, solubility, and metabolic stability. For instance, the propargyl group in this compound provides a handle for further chemical modifications via click chemistry, a feature increasingly exploited in fragment-based drug discovery.

Nomenclature and Systematic Classification Within Heterocyclic Chemistry

The systematic naming of this compound follows IUPAC conventions for bicyclic amines. Breaking down the structure:

- Piperazine core : A six-membered ring with two nitrogen atoms at positions 1 and 4.

- 4-(Prop-2-yn-1-yl) : A propargyl group (-CH~2~C≡CH) attached to the nitrogen at position 4.

- Phenylmethanone : A benzoyl group (-C(=O)C~6~H~5~) bonded to the nitrogen at position 1.

The IUPAC name, phenyl-(4-prop-2-ynylpiperazin-1-yl)methanone, precisely encodes this arrangement. Under the Hantzsch-Widman system, the parent heterocycle is classified as a 1,4-diazacyclohexane, with substituents enumerated according to priority rules. Physicochemical properties, such as a molecular weight of 228.29 g/mol and a SMILES string C#CCN1CCN(CC1)C(=O)C2=CC=CC=C2, further define its structural identity.

Table 1: Key Nomenclature and Structural Data

Rationale for Propargyl Substitution in Piperazine Derivatives

The introduction of a propargyl group (-CH~2~C≡CH) at the piperazine nitrogen serves multiple strategic purposes:

- Reactivity for Click Chemistry : The alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating rapid conjugation with azide-containing biomolecules or fragments. This is critical for creating targeted drug-delivery systems or chemical probes.

- Steric and Electronic Modulation : The linear geometry of the propargyl group introduces steric bulk without excessive hydrophobicity, potentially improving binding pocket occupancy in enzyme targets. The electron-withdrawing effect of the triple bond may also polarize adjacent bonds, altering electron density at the nitrogen lone pair.

- Metabolic Stability : Alkynes resist oxidative metabolism more effectively than alkenes or alkyl chains, which could enhance the compound’s pharmacokinetic profile.

When combined with the benzoyl group at the opposing nitrogen, this substitution pattern creates a push-pull electronic effect across the piperazine ring. The benzoyl carbonyl withdraws electron density, while the propargyl group donates slight electron density via hyperconjugation, potentially stabilizing transition states in catalytic interactions.

Table 2: Comparative Effects of Piperazine Substitutents

| Substituent Position | Group | Electronic Effect | Applications |

|---|---|---|---|

| N~1~ | Benzoyl | Electron-withdrawing | Enhances rigidity, π-π stacking |

| N~4~ | Propargyl | Mild electron-donating | Click chemistry, metabolic stability |

Structure

3D Structure

Properties

IUPAC Name |

phenyl-(4-prop-2-ynylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-2-8-15-9-11-16(12-10-15)14(17)13-6-4-3-5-7-13/h1,3-7H,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYCTWSOEGLNGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(4-(prop-2-yn-1-yl)piperazin-1-yl)methanone typically involves the reaction of piperazine with phenyl isocyanate and propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like acetonitrile or dimethylformamide (DMF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl(4-(prop-2-yn-1-yl)piperazin-1-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Phenyl(4-(prop-2-yn-1-yl)piperazin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl(4-(prop-2-yn-1-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, as a MAGL inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of monoacylglycerols into free fatty acids and glycerol. This inhibition leads to increased levels of endocannabinoids, which have various physiological effects, including pain relief and anti-inflammatory actions .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: Nitro (e.g., compound 12 ) and chlorobenzoyl (QD17 ) substituents enhance crystallinity (higher melting points), whereas amino groups (compound 14 ) reduce melting points, yielding viscous oils.

Biological Activity

Phenyl(4-(prop-2-yn-1-yl)piperazin-1-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a phenyl group and a propargyl moiety. The molecular formula is , and its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with appropriate acylating agents. Various synthetic routes have been explored to optimize yield and purity, utilizing techniques such as reductive amination and microwave-assisted synthesis.

Anticancer Activity

Numerous studies have investigated the anticancer properties of piperazine derivatives, including those similar to this compound. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Piperazine Derivatives

In particular, studies have indicated that certain derivatives exhibit IC50 values in the low micromolar range against human breast cancer cells, suggesting promising therapeutic potential.

Antituberculosis Activity

Research has also highlighted the antituberculosis activity of piperazine derivatives. For example, specific compounds have demonstrated efficacy against Mycobacterium tuberculosis strains in vitro.

Table 2: Antituberculosis Activity of Selected Compounds

The ability of these compounds to inhibit bacterial growth suggests that they may serve as lead candidates for further development in antituberculosis therapies.

Neuropharmacological Effects

The neuropharmacological profile of piperazine derivatives has also been explored. Some studies report antidepressant-like effects in animal models, indicating potential for treating mood disorders.

Case Study: Antidepressant Activity

In a study evaluating various piperazine derivatives, compounds were tested using behavioral models such as the tail-suspension test and forced swimming test. Results indicated that several compounds significantly reduced immobility time compared to controls, suggesting antidepressant activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring or substituents on the phenyl group can enhance potency and selectivity for target receptors.

Key Findings:

- Substituent Effects: The presence and position of substituents on the phenyl ring significantly affect binding affinity and biological activity.

- Piperazine Modifications: Alterations to the nitrogen atoms in the piperazine ring can influence pharmacokinetic properties and receptor interactions.

Q & A

Basic Research Questions

Q. What are the key considerations in designing synthetic routes for Phenyl(4-(prop-2-yn-1-yl)piperazin-1-yl)methanone?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, piperazine derivatives can be functionalized via acylation using activated carbonyl intermediates (e.g., benzoyl chloride derivatives). A stepwise approach includes:

- Step 1 : Reacting 4-(prop-2-yn-1-yl)piperazine with a benzoyl chloride derivative under basic conditions (e.g., Na₂CO₃, pH 9–10) to form the methanone core .

- Step 2 : Purification via column chromatography or recrystallization to isolate the product.

- Critical parameters: Solvent choice (acetonitrile for reflux reactions), temperature control (70–80°C for optimal yield), and stoichiometric ratios of reagents (e.g., K₂CO₃ as a base for deprotonation) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies carbonyl (C=O) stretches (1625–1680 cm⁻¹) and alkyne (C≡C) vibrations (~2100 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., phenyl protons at δ 7.2–7.8 ppm, piperazine protons at δ 2.5–3.5 ppm) .

- HPLC/UPLC : Validates purity (>95%) and monitors degradation products under stress conditions (e.g., thermal or oxidative) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion for C₁₆H₁₇N₂O) .

Q. How can researchers assess the compound’s stability under experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV irradiation), and varying pH (acidic/basic) to identify degradation pathways. For example, thermal stress may induce alkyne decomposition, while basic conditions could hydrolyze the piperazine ring .

- Stability-Indicating Assays : Use RP-HPLC with UV detection to quantify intact compound vs. degradation products (e.g., oxidized or hydrolyzed derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of phenylpiperazine methanone derivatives?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring to enhance binding to targets like enzymes or receptors. For example, bromine substitution at the para position increases steric bulk and hydrophobic interactions .

- Piperazine Modifications : Replace the propynyl group with bulkier substituents (e.g., hydroxyethyl or sulfonyl groups) to alter pharmacokinetic properties. SAR data from analogs show that sulfonyl groups improve metabolic stability .

- Biological Assays : Test derivatives against specific targets (e.g., acetylcholinesterase for neuroactive compounds) using enzyme inhibition assays (Ellman method) .

Q. What computational approaches are used to model interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina predicts binding poses with protein targets (e.g., SARS-CoV-2 main protease) by analyzing hydrogen bonds and hydrophobic contacts. For example, the methanone carbonyl may form hydrogen bonds with catalytic residues .

- MD Simulations : GROMACS or AMBER simulate dynamic interactions over nanoseconds to assess stability of ligand-protein complexes. Key metrics include RMSD (root-mean-square deviation) and binding free energy calculations (MM-PBSA) .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., enzyme concentration, incubation time) to minimize variability. For example, anticholinesterase activity discrepancies may arise from differences in substrate (acetylthiocholine vs. butyrylthiocholine) .

- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers. Contradictions in cytotoxicity data may stem from cell line-specific sensitivities (e.g., HEK293 vs. HeLa cells) .

- Structural Validation : Confirm compound identity via X-ray crystallography (SHELX programs for refinement) to rule out isomerism or impurities affecting bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.